Distinct Acid Dissociation Constant (pKa) vs. 3-Bromo Analog
The substitution of a chlorine atom with a bromine atom at the 3-position significantly alters the compound's acid-base chemistry. Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate exhibits a predicted pKa of 5.74 , whereas the bromo analog, methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate, has a predicted pKa of 5.62 . This difference of 0.12 log units indicates that the chloro derivative is a marginally weaker acid.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 5.74 ± 0.40 (predicted) |
| Comparator Or Baseline | Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate: pKa = 5.62 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.12 |
| Conditions | Predicted pKa values |
Why This Matters
This difference in pKa can affect the compound's ionization state and solubility at a given pH, influencing its extraction, chromatographic behavior, and potential binding to biological targets.
